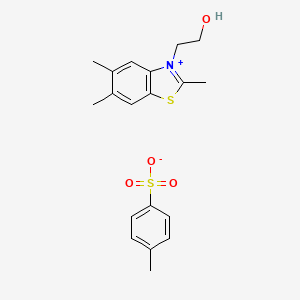![molecular formula C19H40NO4P B12495728 N-[(2,2,3,3,7,7,8,8-octamethyl-1,4,6,9-tetraoxa-5lambda~5~-phosphaspiro[4.4]non-5-yl)methyl]-N-(propan-2-yl)propan-2-amine](/img/structure/B12495728.png)
N-[(2,2,3,3,7,7,8,8-octamethyl-1,4,6,9-tetraoxa-5lambda~5~-phosphaspiro[4.4]non-5-yl)methyl]-N-(propan-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIISOPROPYL({2,2,3,3,7,7,8,8-OCTAMETHYL-1,4,6,9-TETRAOXA-5??-PHOSPHASPIRO[44]NONAN-5-YL}METHYL)AMINE is a complex organic compound characterized by its unique structure, which includes multiple isopropyl groups and a phosphaspiro framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIISOPROPYL({2,2,3,3,7,7,8,8-OCTAMETHYL-1,4,6,9-TETRAOXA-5??-PHOSPHASPIRO[4.4]NONAN-5-YL}METHYL)AMINE typically involves the reaction of diisopropylamine with a suitable phosphaspiro precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction temperature is usually maintained between 0°C and 25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes multiple purification steps, such as distillation and recrystallization, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
DIISOPROPYL({2,2,3,3,7,7,8,8-OCTAMETHYL-1,4,6,9-TETRAOXA-5??-PHOSPHASPIRO[4.4]NONAN-5-YL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, DIISOPROPYL({2,2,3,3,7,7,8,8-OCTAMETHYL-1,4,6,9-TETRAOXA-5??-PHOSPHASPIRO[4.4]NONAN-5-YL}METHYL)AMINE is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe for investigating cellular processes.
Medicine
Potential medical applications include its use as a precursor for drug development, particularly in designing molecules that target specific biological pathways.
Industry
In the industrial sector, DIISOPROPYL({2,2,3,3,7,7,8,8-OCTAMETHYL-1,4,6,9-TETRAOXA-5??-PHOSPHASPIRO[4.4]NONAN-5-YL}METHYL)AMINE is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which DIISOPROPYL({2,2,3,3,7,7,8,8-OCTAMETHYL-1,4,6,9-TETRAOXA-5??-PHOSPHASPIRO[4.4]NONAN-5-YL}METHYL)AMINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diisopropylamine: A simpler secondary amine used as an organic base in synthesis.
Diisopropyl ether: Used as a solvent and in the production of other chemicals.
Diisopropylbenzene: An aromatic compound used in the manufacture of polymers and resins.
Uniqueness
DIISOPROPYL({2,2,3,3,7,7,8,8-OCTAMETHYL-1,4,6,9-TETRAOXA-5??-PHOSPHASPIRO[4.4]NONAN-5-YL}METHYL)AMINE stands out due to its complex structure, which imparts unique chemical and physical properties. This makes it particularly valuable in specialized applications where other simpler compounds may not be effective.
Properties
Molecular Formula |
C19H40NO4P |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[(2,2,3,3,7,7,8,8-octamethyl-1,4,6,9-tetraoxa-5λ5-phosphaspiro[4.4]nonan-5-yl)methyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C19H40NO4P/c1-14(2)20(15(3)4)13-25(21-16(5,6)17(7,8)22-25)23-18(9,10)19(11,12)24-25/h14-15H,13H2,1-12H3 |
InChI Key |
CRADTKLZERNIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CP12(OC(C(O1)(C)C)(C)C)OC(C(O2)(C)C)(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(pyridin-3-ylcarbonyl)amino]benzoate](/img/structure/B12495645.png)
![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12495654.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]glycinamide](/img/structure/B12495691.png)
![N-benzyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12495697.png)
![4-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12495701.png)
![Methyl 3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495705.png)

![2-Chloro-5-[2-(3-methoxyphenyl)acetamido]benzoic acid](/img/structure/B12495716.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12495717.png)
![(5E)-1-(4-bromophenyl)-5-{1-[(2-methoxybenzyl)amino]ethylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12495725.png)
![2-(1-benzyl-2-methyl-1H-indol-3-yl)-N'-[(1Z)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]acetohydrazide](/img/structure/B12495730.png)
![3-ethyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12495737.png)
![1,17-Dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12495741.png)
![2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12495743.png)
